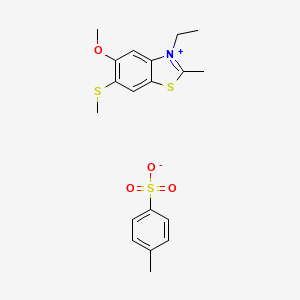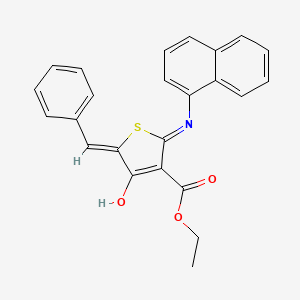![molecular formula C13H17N3O3 B6136551 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide, also known as Boc-phenylalanine, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly used as a building block in the synthesis of peptides and proteins, and its unique chemical structure provides several advantages over traditional amino acids.
Mecanismo De Acción
The mechanism of action of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine is not well understood. However, it is believed that this compound acts as a substrate for enzymes involved in protein synthesis, leading to the formation of peptides and proteins with unique chemical properties.
Biochemical and Physiological Effects:
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has been shown to have several biochemical and physiological effects. This compound can enhance the stability and solubility of peptides and proteins, which can improve their pharmacokinetic and pharmacodynamic properties. 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine can also improve the specificity and selectivity of peptides and proteins, which can reduce the risk of off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has several advantages over traditional amino acids in lab experiments. This compound can be easily incorporated into peptides and proteins using standard synthetic methods, and its unique chemical structure provides several advantages over traditional amino acids. However, 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine in scientific research. One potential application is the development of peptide-based drugs for the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. Another potential application is the use of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine in the synthesis of novel bioactive peptides with unique chemical properties. Additionally, 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine could be used in the development of new synthetic methods for the synthesis of peptides and proteins.
Métodos De Síntesis
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. One common method involves the reaction of N-protected phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction produces 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine, which can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has been extensively used in scientific research for the synthesis of peptides and proteins. This compound is commonly used as a building block in the synthesis of bioactive peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors. 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine is also used in the synthesis of peptide-based drugs, including anticancer drugs and antiviral drugs.
Propiedades
IUPAC Name |
[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-3-9-14-13(18)19-15-10-12(17)16-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,14,18)(H,16,17)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZFQAIQGMKYSO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)ON=CC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)O/N=C/C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-diethoxyphenyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6136477.png)
![N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide](/img/structure/B6136484.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6136493.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6136498.png)

![7-(cyclohexylmethyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6136506.png)
![ethyl 7-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6136519.png)
![2-(2-{3-[2-(1-naphthylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6136525.png)

![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B6136543.png)
![2-benzyl-5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6136559.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)

![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6136574.png)